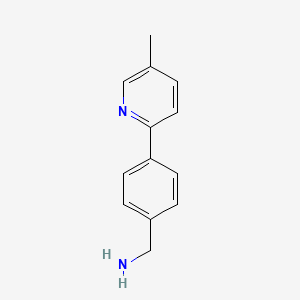

(4-(5-Methylpyridin-2-yl)phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(5-Methylpyridin-2-yl)phenyl)methanamine is an organic compound with the molecular formula C12H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Methylpyridin-2-yl)phenyl)methanamine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with aniline under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reductive amination processes with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Methylpyridin-2-yl)phenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(4-(5-Methylpyridin-2-yl)phenyl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(5-Methylpyridin-2-yl)phenyl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding. These interactions can lead to a range of biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

(5-Methylpyridin-2-yl)methanamine: A closely related compound with similar chemical properties.

(4-Methylpyridin-2-yl)methanamine: Another similar compound with slight structural differences.

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine: A compound with a different heterocyclic ring but similar functional groups.

Uniqueness

(4-(5-Methylpyridin-2-yl)phenyl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(4-(5-Methylpyridin-2-yl)phenyl)methanamine, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a 5-methylpyridine moiety, which can significantly influence its reactivity and interaction with biological targets. The methyl group on the pyridine ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The precise mechanisms may vary depending on the specific application:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Binding : It could bind to specific receptors, influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl or pyridine rings can lead to significant changes in potency and selectivity against target enzymes or receptors. For instance, modifications that enhance electron density or steric bulk can influence binding affinity and inhibitory activity.

Table 1: Structure-Activity Relationships of Related Compounds

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | Structure A | 2.47 | SIRT2 |

| Compound B | Structure B | 17.75 | SIRT2 |

| Compound C | Structure C | <0.03 | DHODH |

Biological Evaluation

Recent studies have highlighted the compound's potential in various biological assays:

- Inhibition Studies : In vitro assays have shown that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary evaluations indicate that this compound may possess antimicrobial properties, making it a candidate for further development against resistant strains of bacteria.

- Antimalarial Potential : Similar compounds have been tested for their efficacy against Plasmodium falciparum, demonstrating promising results that warrant further investigation into this compound's potential in malaria treatment.

Case Study 1: Inhibition of SIRT2

A study conducted by researchers focused on the inhibition of SIRT2 by derivatives similar to this compound. The research demonstrated that certain structural modifications led to enhanced inhibitory effects compared to existing inhibitors like AGK2, with IC50 values significantly lower than those previously reported for related compounds .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyridine-containing compounds, revealing that modifications to the pyridine ring increased activity against common bacterial strains. The study highlighted the importance of hydrophobic interactions in enhancing bioactivity .

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

[4-(5-methylpyridin-2-yl)phenyl]methanamine |

InChI |

InChI=1S/C13H14N2/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8,14H2,1H3 |

InChI Key |

PDHBNBUZIBZEBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.